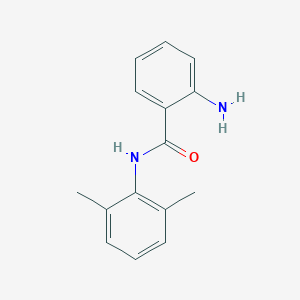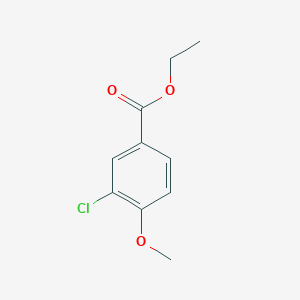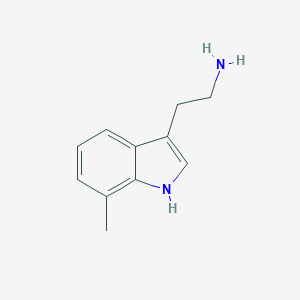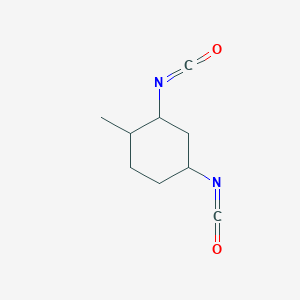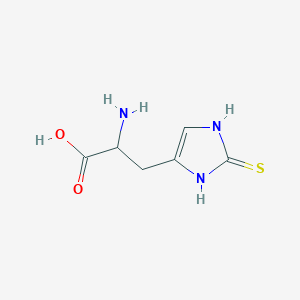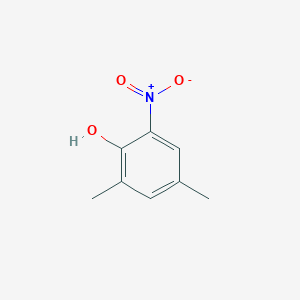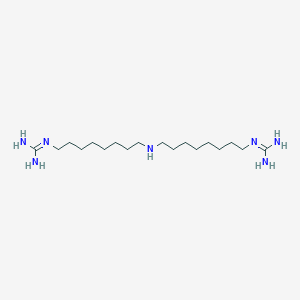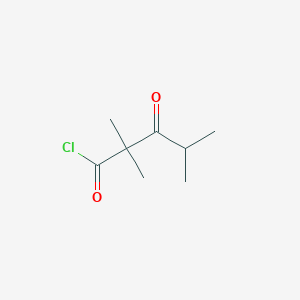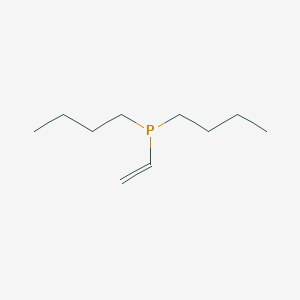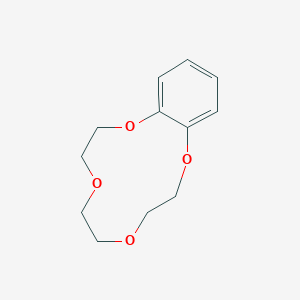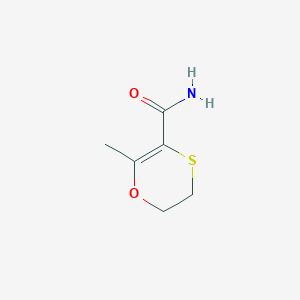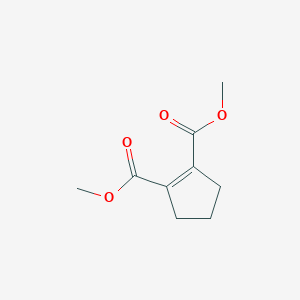
Dimethyl cyclopentene-1,2-dicarboxylate
Descripción general
Descripción
Dimethyl cyclopentene-1,2-dicarboxylate is a chemical compound with the molecular formula C9H12O4. It is commonly used in organic synthesis as a reagent for the preparation of various organic compounds.
Mecanismo De Acción
The mechanism of action of dimethyl cyclopentene-1,2-dicarboxylate is not well understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which allows it to react with dienes to form cycloadducts.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of dimethyl cyclopentene-1,2-dicarboxylate. However, it has been reported to have low toxicity and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of dimethyl cyclopentene-1,2-dicarboxylate is its versatility in organic synthesis. It can be used in a variety of reactions to prepare various organic compounds. However, one limitation is that it can be difficult to handle due to its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the use of dimethyl cyclopentene-1,2-dicarboxylate in scientific research. One direction is the development of new synthetic methods for its preparation. Another direction is the synthesis of new organic compounds using dimethyl cyclopentene-1,2-dicarboxylate as a reagent. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields such as medicinal chemistry and materials science.
Conclusion:
In conclusion, dimethyl cyclopentene-1,2-dicarboxylate is a versatile reagent in organic synthesis with potential applications in various fields. Although limited information is available on its biochemical and physiological effects, it is considered to have low toxicity. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of dimethyl cyclopentene-1,2-dicarboxylate can be achieved through several methods. One of the most common methods is the reaction of dimethyl maleate with 1,3-cyclopentadiene in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a Diels-Alder reaction, followed by a retro-Diels-Alder reaction to form the desired product.
Aplicaciones Científicas De Investigación
Dimethyl cyclopentene-1,2-dicarboxylate has been widely used in scientific research as a reagent for the preparation of various organic compounds. It has been used in the synthesis of various natural products, such as the anticancer agent (-)-englerin A and the insect pheromone (E)-4,8-dimethyldecanal. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
dimethyl cyclopentene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZHQDSHYGXSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315063 | |
| Record name | Dimethyl cyclopent-1-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclopentene-1,2-dicarboxylate | |
CAS RN |
13368-79-1 | |
| Record name | NSC291646 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl cyclopent-1-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



